5-bromo-4,6-difluoro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCUDABSXTYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4,6 Difluoro 1h Indole and Its Derivatives
Established Synthetic Routes to the 5-Bromo-4,6-difluoro-1H-indole Core
The construction of the polysubstituted indole (B1671886) ring system is a well-explored area of organic synthesis. Methodologies for preparing the this compound core often rely on multi-step sequences that assemble the indole from appropriately substituted aniline (B41778) precursors or introduce the halogen atoms at strategic points in the synthesis.
Multi-Step Protocols for Halogenated Indole Synthesis
Multi-step syntheses are common for producing highly substituted indoles, allowing for precise control over the placement of functional groups. A general approach involves starting with a commercially available, substituted aniline and building the indole ring through a series of reactions. For a target like this compound, a plausible route begins with a difluoroaniline derivative. The synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline (B146951) and involves a three-step sequence of bromination, ring closure, and deprotection, which highlights a potential strategy. google.com
The synthesis of halogenated indoles often requires careful planning to introduce multiple different halogen atoms onto the aromatic core. These protocols provide the flexibility to build complex substitution patterns that are difficult to achieve through direct, single-step halogenation of the parent indole.
Adaptations of Classical Indole Syntheses
Many classical named reactions for indole synthesis have been adapted to produce halogenated derivatives, offering robust and widely applicable methods for creating the indole nucleus.
The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry and remains one of the most important methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.comnumberanalytics.com
The key steps of the mechanism include:
Formation of the phenylhydrazone.
Tautomerization to an enamine.
An irreversible acs.orgacs.org-sigmatropic rearrangement.
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. byjus.com
This method can be performed as a one-pot synthesis, where the arylhydrazine and carbonyl compound are subjected to indolization conditions without isolating the intermediate hydrazone. thermofisher.combyjus.com For the synthesis of this compound, this would necessitate starting with (2-bromo-3,5-difluorophenyl)hydrazine. The generality of the Fischer synthesis makes it adaptable for various substituted phenylhydrazines, although the availability of the starting hydrazine (B178648) can be a limiting factor. luc.edu
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description | Reference(s) |
| Reactants | Phenylhydrazine and an aldehyde or ketone | byjus.com |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | byjus.com |
| Key Intermediate | Arylhydrazone, which rearranges via a acs.orgacs.org-sigmatropic shift | numberanalytics.com |
| Key Advantage | High versatility and applicability to a wide range of substituted indoles | thermofisher.com |
| Potential Drawback | The required substituted phenylhydrazines may not be readily available | luc.edu |
The Gassman indole synthesis provides a powerful one-pot method for creating substituted indoles from anilines. wikipedia.orgsynarchive.com The reaction sequence involves the treatment of an aniline with tert-butyl hypochlorite (B82951) to form an N-chloroaniline. This is followed by the addition of a β-keto thioether at low temperature to generate a sulfonium (B1226848) salt. Finally, the addition of a base, such as triethylamine, induces a acs.orgmdpi.com-sigmatropic rearrangement (Sommelet-Hauser type) to yield an ortho-substituted aminoketone, which then cyclizes to the indole. wikipedia.orgresearchgate.net The resulting 3-thioalkylindole can be desulfurized using Raney nickel to afford the 3-H-indole. wikipedia.org
This method is particularly useful for anilines with electron-withdrawing groups, a common feature in precursors for halogenated indoles. luc.edu For example, the Gassman synthesis has been successfully used to prepare 4,5-difluoro-2-methylindole, demonstrating its utility for fluorine-substituted anilines. researchgate.net Adapting this method for this compound would require starting with 2-bromo-3,5-difluoroaniline.
Table 2: Steps in the Gassman Indole Synthesis
| Step | Reaction | Key Reagents | Reference(s) |
| 1 | N-chlorination of aniline | tert-butyl hypochlorite (tBuOCl) | wikipedia.org |
| 2 | Sulfonium salt formation | β-keto thioether | wikipedia.orgresearchgate.net |
| 3 | Ylide formation and rearrangement | Triethylamine (Et₃N) | wikipedia.orgresearchgate.net |
| 4 | Cyclization and aromatization | Spontaneous | researchgate.net |
| 5 | (Optional) Desulfurization | Raney Nickel | wikipedia.org |
One-Pot Synthetic Approaches to the Indole Scaffold
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods for indole synthesis have been developed that are applicable to halogenated derivatives. For instance, a concise one-pot synthesis of multi-halogen pyrazino[1,2‐a]indole‐1,8(2H,5aH)‐diones has been reported from the reaction of enamino esters with multi-halogen benzoquinones. nottingham.ac.uk
Another strategy involves a palladium-catalyzed annulation of ortho-haloanilines and aldehydes, which works under mild, ligandless conditions for ortho-iodoanilines. organic-chemistry.org Copper-catalyzed methods have also been developed for the β-functionalization of saturated ketones with indoles, showing good tolerance for halogen substituents. rsc.org Furthermore, ligand-controlled one-pot sequential coupling reactions have been employed to construct complex heterocyclic systems like thieno[3,2-b]indoles from dibromothiophene. acs.org These advanced one-pot strategies offer powerful tools for the efficient assembly of complex, halogenated indole structures.
Advanced Strategies for Halogen Introduction
The introduction of halogen atoms onto the indole ring can be achieved either by using pre-halogenated starting materials or by direct halogenation of the indole core. Advanced methods offer high selectivity and efficiency.
Direct C-H functionalization is an attractive strategy for installing halogens. acs.org For the introduction of fluorine, electrophilic fluorinating reagents like Selectfluor are commonly used. An efficient difluorohydroxylation of indoles using Selectfluor has been developed, leading to 3,3-difluoroindolin-2-ols with high regioselectivity. acs.org
For bromination, N-bromosuccinimide (NBS) is a frequently used reagent. The halogenation of the indole ring is position-dependent; for instance, many natural indole alkaloids from marine sources feature bromination at the C-5 and C-6 positions. nih.gov The synthesis of bromoindoles can also be achieved in a one-pot manner following a reduction step in the formation of the indole ring. mdpi.com These modern techniques, including site-selective C-H activation and enzymatic halogenation, provide powerful and often greener alternatives to traditional methods for producing specifically halogenated indoles like this compound. acs.org
Pre-halogenation Techniques for Regioselective Bromination and Fluorination
The synthesis of polysubstituted indoles such as this compound often relies on pre-halogenation strategies, where the bromine and fluorine atoms are introduced onto an aromatic precursor prior to the formation of the indole ring. This approach allows for greater control over the regioselectivity of the halogenation.
One common method involves the use of directed ortho-metalation (DoM). This technique can be applied to an appropriate aniline derivative to introduce the fluorine and bromine atoms at the desired positions before cyclizing to form the indole core. Another foundational route is the Japp–Klingemann variation of the Fischer indole synthesis. This method involves the diazotization of a pre-halogenated aniline derivative, followed by coupling with a β-ketoester to form a hydrazone, which is then cyclized under acidic conditions to yield the substituted indole.
For the introduction of specific halogens, various reagents are employed. Bromination is typically achieved using agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS), with reaction conditions controlled to ensure regioselectivity and prevent over-bromination. For fluorination, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) are commonly used. researchgate.net These reagents allow for selective fluorination under mild conditions, which is crucial for preserving the integrity of the indole ring.
Challenges and Strategies for Selective Difluorination at the 4- and 6-Positions of the Indole Core
Achieving selective difluorination at the 4- and 6-positions of the indole core presents several challenges. The electronic properties of the indole ring, particularly its high nucleophilicity, can lead to a lack of selectivity in direct fluorination reactions. Furthermore, the introduction of one fluorine atom can deactivate the ring towards further electrophilic substitution or direct subsequent substitutions to other positions.
To overcome these challenges, synthetic chemists often employ strategies that install the fluorine atoms on the starting aniline precursor before indole ring formation. This "building block" approach provides more reliable control over the final substitution pattern. The selective activation and functionalization of C-F bonds is another area of active research, although it remains a significant challenge in synthetic chemistry. rsc.org
Late-Stage Difluoromethylation Methodologies
Late-stage difluoromethylation, the introduction of a difluoromethyl (CF₂H) group in the final steps of a synthetic sequence, has become a valuable strategy in medicinal and agrochemical chemistry. researchgate.net The CF₂H group can significantly improve a molecule's physical properties, including its solubility, metabolic stability, and lipophilicity. researchgate.net
Several methods for late-stage difluoromethylation have been developed. rsc.orgresearchgate.netsemanticscholar.org These include:
Metal-catalyzed cross-coupling reactions: Transition metals like palladium and copper can catalyze the coupling of a suitable (hetero)aromatic precursor with a difluoromethylating agent. rsc.orgresearchgate.net For instance, a two-step, one-pot C-H borylation followed by a palladium-catalyzed difluoromethylation has been developed for (hetero)arenes. rsc.org
Radical difluoromethylation: Minisci-type radical reactions are particularly effective for heteroaromatic substrates. researchgate.netresearchgate.net Photoredox catalysis using visible light has emerged as a mild and environmentally friendly approach for these transformations. researchgate.net
Reagents for difluoromethylation: A variety of difluoromethylation reagents are available, including those that transfer the CF₂H group directly and those that introduce a CF₂Y group, where Y is a stabilizing group that is later cleaved to reveal the CF₂H moiety. rsc.org
| Reagent Type | Examples | Application |
| Direct Transfer | PPh₃(CF₂H)₂ | Photoredox C-H difluoromethylation of heterocycles researchgate.net |
| Stabilized | BrCF₂CO₂Et, FSO₂CF₂CO₂H, TMSCF₂SO₂Ph | Introduction of a CF₂Y group followed by cleavage to CF₂H rsc.org |
| Copper-catalyzed | [(DMPU)₂Zn(CF₂H)₂] | Difluoromethylation of aryl iodides rsc.org |
Derivatization Strategies of this compound
The this compound scaffold is a versatile building block for creating more complex molecules. The presence of the bromine atom and the fluorine atoms, along with the reactive positions on the indole ring, allows for a variety of derivatization strategies.
Introduction of Functional Groups at Various Positions (e.g., Carboxylic Acid, Carbaldehyde)
The indole core can be functionalized at several positions. For example, a carboxylic acid group can be introduced at the 3-position to create this compound-3-carboxylic acid. Similarly, a carbaldehyde group can be installed at the same position, yielding this compound-3-carbaldehyde. synthonix.comachmem.com These functional groups serve as handles for further synthetic transformations. The C4-position of the indole ring can also be targeted for functionalization, such as through arylation reactions. acs.org
N-Substitution and Pyrrole (B145914) Ring Functionalization
The nitrogen atom of the indole ring can be readily substituted. N-alkylation can be achieved using alkyl halides in the presence of a base like sodium hydride. mdpi.com This allows for the introduction of a wide range of substituents at the N1-position. The pyrrole ring of the indole is also a site for functionalization. Electrophilic aromatic substitution reactions typically occur at the C3-position, while the C2-position can also be targeted under specific conditions. acs.org
Construction of Complex Heterocyclic Systems Utilizing the this compound Scaffold
The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The bromine atom at the 5-position is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which can be used to form new carbon-carbon bonds. This allows for the fusion of other ring systems onto the indole core, leading to the creation of novel polyheterocyclic structures. nih.gov For example, the development of potent 5'-adenosine monophosphate-activated protein kinase (AMPK) activators for treating diabetic nephropathy has utilized a this compound intermediate. acs.org
Synthesis of 5-Bromo-4,6-difluoroindole-3-carbaldehyde Derivatives
The introduction of a carbaldehyde group at the C3 position of the indole nucleus is a common and important transformation, yielding versatile intermediates for further functionalization. One documented method for the synthesis of this compound-3-carbaldehyde involves the Vilsmeier-Haack reaction. lookchem.com This reaction typically uses a formylating agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce the aldehyde group onto the electron-rich indole ring.
A plausible synthetic route starts with this compound. lookchem.com The reaction with a suitable formylating agent under appropriate conditions leads to the formation of the desired 3-carbaldehyde derivative. This intermediate is valuable for constructing more complex molecules, such as those used in the development of spiroindolones with potential therapeutic applications.
| Starting Material | Reagents | Product | Reference |
| This compound | N,N-dimethyl(methylene)ammonium chloride | This compound-3-carbaldehyde | lookchem.com |
Preparation of 5-Bromo-4,6-difluoroindoline-2,3-dione (B1447403) Derivatives
5-Bromo-4,6-difluoroindoline-2,3-dione, also known as 5-bromo-4,6-difluoroisatin, is a key synthetic intermediate. biosynth.combldpharm.com Isatins are versatile precursors for a wide range of heterocyclic compounds and have been utilized in the synthesis of various biologically active molecules. icm.edu.pl
The synthesis of substituted isatins can be achieved through several methods. A common approach involves the oxidation of the corresponding indole. For instance, the oxidation of this compound using an oxidizing agent like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) could yield the desired indoline-2,3-dione. icm.edu.pl Another strategy involves the cyclization of an appropriate aniline derivative. For a related compound, 6-bromo-5,7-difluoroindoline-2,3-dione, the synthesis starts from 2-amino-4-bromo-3-fluorobenzoic acid, which is then treated with an oxidizing agent in a basic medium. evitachem.com
| Product | CAS Number | Molecular Formula | Molecular Weight |
| 5-Bromo-4,6-difluoroindoline-2,3-dione | 874830-74-7 | C8H2BrF2NO2 | 262.01 g/mol |
Formation of Methyl this compound-3-carboxylate
The introduction of a carboxylate group at the C3 position of the indole ring provides another avenue for synthetic diversification. Methyl this compound-3-carboxylate is a valuable intermediate for creating more elaborate molecules. chem-contract.com
The synthesis of this compound can be envisioned through the esterification of the corresponding carboxylic acid, this compound-3-carboxylic acid. vulcanchem.com The Fischer indole synthesis is a fundamental method for constructing the indole core, and variations of this reaction can be employed to produce the necessary indole-3-carboxylic acid precursor. Once the carboxylic acid is obtained, standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, would yield the desired methyl ester.
| Product | CAS Number | Molecular Formula | Molecular Weight |
| Methyl this compound-3-carboxylate | 1638763-46-8 | C10H6BrF2NO2 | 290.06 g/mol |
Synthesis of Indole-2-carboxamides
Indole-2-carboxamides are a class of compounds that have garnered significant interest due to their potential biological activities, including antitubercular properties. nih.govrsc.org The synthesis of derivatives of this compound-2-carboxamide would follow established protocols for amide bond formation.
Typically, the synthesis starts with the corresponding indole-2-carboxylic acid, in this case, this compound-2-carboxylic acid. nih.gov This acid can be activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide, followed by reaction with an appropriate amine or ammonia to furnish the desired carboxamide. rsc.org For instance, reacting the activated carboxylic acid with a specific amine would lead to the N-substituted indole-2-carboxamide.
| Starting Material | Key Intermediate | Product Class | Reference |
| This compound | This compound-2-carboxylic acid | Indole-2-carboxamides | nih.govrsc.org |
Synthesis of Fused Indole Systems (e.g., Pyridoindoles, Indazoles)
The indole nucleus can be fused with other heterocyclic rings to create polycyclic systems with diverse chemical and biological properties. Isatin and its derivatives are common starting materials for the synthesis of such fused systems. researchgate.net For example, isatins can be used to synthesize indolothiazoles, thiadiazinoindoles, and pyrazinoindoles. researchgate.net
While direct examples starting from this compound are not detailed in the provided context, the general strategies can be inferred. For instance, 5-bromo-4,6-difluoroindoline-2,3-dione could serve as a precursor. Reactions of this dione (B5365651) with α,β-bifunctional reagents can lead to the formation of various fused heterocyclic systems. A related patent describes the synthesis of a complex indazole derivative, highlighting the utility of substituted indoles in constructing fused systems. google.com
Dearomatization for Spirocyclic Indole Derivatives
A modern and powerful strategy for generating three-dimensional complexity from flat aromatic systems is dearomatization. This approach has been successfully applied to indole derivatives to construct spirocyclic indolenines. nih.govsemanticscholar.org These spirocycles are prevalent in many biologically active natural products. chemrxiv.org
Copper-catalyzed oxidative dehydrogenative dearomatization is one such method that has been developed. nih.govsemanticscholar.org This process can create spirocyclic indolenines containing fluorene (B118485) and indeno[2,1-b]indole (B8706381) groups. Another approach involves the dearomatization of 2-iodoindole derivatives to form indoleninyl iodides, which can then be used to synthesize a variety of spirocyclic indole derivatives through nucleophilic substitution and cross-coupling reactions. acs.org Although not explicitly demonstrated for this compound, these methodologies offer a promising route to novel spirocyclic derivatives based on this scaffold.
| Reaction Type | Key Feature | Product Class | Reference |
| Oxidative Dehydrogenative Dearomatization | Copper-catalyzed | Spirocyclic Indolenines | nih.govsemanticscholar.org |
| Iridium-Catalyzed Allylic Dearomatization | Forms indoleninyl halides | Spirocyclic Indole Derivatives | acs.org |
Reactivity and Reaction Mechanisms of 5 Bromo 4,6 Difluoro 1h Indole Derivatives
Reactivity Profile of the 5-Bromo-4,6-difluoro-1H-indole Moiety
The this compound moiety possesses a unique reactivity profile governed by the dual influence of its electron-rich pyrrole (B145914) ring and the heavily halogenated, electron-deficient benzene (B151609) ring. The indole (B1671886) nucleus is inherently reactive towards electrophilic attack, particularly at the C3 position, due to the ability of the nitrogen atom to delocalize its lone pair of electrons into the ring system. researchgate.net However, the presence of three halogen substituents dramatically modulates this intrinsic reactivity.
Influence of Bromine and Fluorine Substituents on Electronic and Steric Effects
The electronic and steric properties of this compound are dictated by the distinct characteristics of its halogen substituents. Fluorine, being the most electronegative element, and bromine, with its larger size and polarizability, impose significant and differing effects on the molecule's reactivity. fiveable.menih.gov
The two fluorine atoms at positions C4 and C6 are powerful electron-withdrawing groups, primarily through the inductive effect (-I effect). nih.gov This effect significantly reduces the electron density across the entire indole ring system. The presence of such electron-withdrawing groups is known to lower the reactivity of the indole ring towards electrophilic fluorination and other electrophilic substitutions, often requiring longer reaction times or harsher conditions compared to unsubstituted indoles. researchgate.net This deactivation makes the molecule more stable against oxidative degradation but also less nucleophilic. The decreased electron density particularly affects the benzene ring, making it less prone to attack by electrophiles.
| Substituent Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive Effect (-I) | Fluorine atoms strongly pull electron density away from the aromatic ring due to high electronegativity. | Deactivates the ring towards electrophilic attack; increases the acidity of the N-H proton. |
| Mesomeric Effect (+M) | The lone pairs on fluorine can donate electron density to the ring via resonance, but this effect is weak for fluorine and is overshadowed by the strong inductive effect. | Minor influence compared to the inductive withdrawal. |
Halogen atoms have a profound impact on the bioactivity and physicochemical properties of small molecules. nih.gov In this compound, the combination of fluorine and bromine creates a unique reactive landscape.
Bromine: The bromine atom influences reactivity in several ways. fiveable.me Its presence can significantly alter the electronic distribution within the indole ring. fiveable.me While it is also an electron-withdrawing group via induction, its effect is less pronounced than that of fluorine. Importantly, the C-Br bond is significantly weaker than the C-F bond, making it a reactive site. The size and polarizability of the bromine atom can also introduce steric hindrance and participate in halogen bonding, which can influence intermolecular interactions. fiveable.meacs.org This C-Br bond is a versatile handle for introducing further molecular complexity through reactions like palladium-catalyzed cross-couplings. nih.gov
| Halogen | Primary Electronic Effect | Key Impact on Reactivity | Bond Strength (approx. kJ/mol) |
|---|---|---|---|
| Fluorine | Strongly electron-withdrawing (Inductive) | Deactivates ring to electrophiles, increases stability | ~485 (C-F) |
| Bromine | Electron-withdrawing (Inductive), but also polarizable | Provides a reactive site for cross-coupling and substitution reactions | ~285 (C-Br) |
Key Reaction Types of this compound Derivatives
The substitution pattern on the this compound core directs its reactivity towards specific classes of reactions, primarily centered around the pyrrole ring and the reactive C-Br bond.
Nucleophilic Substitution: The electron-deficient nature of the benzene ring, caused by the two fluorine atoms, makes it a potential substrate for nucleophilic aromatic substitution (SNAr). While the C-F bond is generally very strong, under specific conditions with potent nucleophiles, substitution of a fluorine atom could be possible. More commonly, the bromine at C5 serves as a leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which proceed via a different mechanism but result in the net substitution of bromide with another group. nih.govnih.gov The N-H proton is acidic and can be deprotonated with a base, converting the indole into a nucleophile that can react at the nitrogen atom. researchgate.net
Oxidation: The electron-withdrawing fluorine substituents increase the oxidation potential of the indole ring, making it more resistant to oxidation compared to electron-rich indole derivatives. Nevertheless, oxidative functionalization remains a viable strategy for modifying the molecule. nih.gov Strong oxidizing agents can lead to the opening of the pyrrole ring or the formation of oxindole derivatives. Selective oxidation can be achieved using specific reagents; for example, oxidative C-H halogenation at the C3 position can be performed under transition-metal-free conditions. researchgate.net
Reduction: The reduction of the this compound core can be targeted at several sites. Catalytic hydrogenation can potentially reduce the pyrrole double bond to yield an indoline derivative. More significantly, the carbon-bromine bond can be selectively reduced (de-brominated) using various reducing agents, such as palladium on carbon with a hydrogen source, to yield the corresponding 4,6-difluoro-1H-indole. This dehalogenation can be a useful synthetic step if the bromine was initially used as a directing group or to block a specific position. The nitro group, if introduced onto the ring, is readily reduced to an amino group, providing a key functional group for further derivatization.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)
The bromine atom at the C5 position of the indole ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organohalide with an organoboron compound. For derivatives of this compound, this reaction provides a direct method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position, significantly increasing molecular complexity.
The general mechanism of the Suzuki reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the indole derivative. This is followed by transmetalation with the organoboron species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of similar 5-bromoindole (B119039) and 5-bromoindazole systems is well-documented and serves as a strong precedent. For instance, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids proceeds efficiently under palladium catalysis. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Microwave-assisted conditions have also been shown to significantly accelerate these reactions. lmaleidykla.lt
Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Bromo-Indoles/Indazoles
| Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | High | nih.gov |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25-40 min | Good to Excellent | lmaleidykla.lt |
| Various 5-bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good | nih.gov |
1,3-Dipolar Cycloaddition Reactions
The indole nucleus can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org This type of reaction typically involves an in situ generated 1,3-dipole, such as an azomethine ylide, which then reacts with a double bond on the indole ring or a substituent.
A common strategy involves the reaction of an isatin derivative (indole-2,3-dione) with an α-amino acid to generate an azomethine ylide. This ylide can then react with a suitable dipolarophile. In the context of this compound, a plausible pathway would involve its oxidation to 5-bromo-4,6-difluoro-isatin. This isatin derivative could then react with an amino acid like proline and a dipolarophile in a three-component reaction to form complex spirooxindole structures. nih.govresearchgate.net
The mechanism proceeds via the condensation of the isatin with the amino acid, followed by decarboxylation to form the azomethine ylide. This highly reactive intermediate is then trapped by a dipolarophile, such as an activated alkene, to yield the final cycloadduct. The reaction is often highly diastereoselective. nih.govnih.gov
Example of a Three-Component 1,3-Dipolar Cycloaddition
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Conditions | Yield | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromoisatin | L-proline | N-ethylmaleimide | Ethanol | Room Temp | 94% (gram-scale) | >99:1 | nih.gov |
| Isatin | THPI | (E)-3-(2-nitrovinyl)-1H-indole | Ethanol | Reflux | 91% | >99:1 | nih.gov |
| Various Isatins | L-proline | Various Maleimides | Ethanol | Room Temp | 76-95% | 17:1 to >99:1 | nih.gov |
*THPI = 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole
Rearrangement Reactions Leading to Different Core Structures (e.g., Quinolines)
While direct rearrangement of the this compound core into a quinoline (B57606) structure is not a simple, single-step process, multi-step synthetic sequences can achieve this transformation. Such a conversion would likely involve the cleavage of the pyrrole ring followed by cyclization to form the quinoline's pyridinone ring.
One conceptual approach could involve the oxidative cleavage of the indole C2-C3 bond. This can be achieved through various methods, such as ozonolysis or treatment with oxidizing agents like sodium periodate, to yield a 2-acylaminobenzaldehyde derivative. From this intermediate, intramolecular condensation or other cyclization strategies could be employed to construct the quinoline ring system.
Alternatively, catalytic methods have been developed for the synthesis of quinolines from arylamines and diols. A ruthenium-hydride complex, for example, can catalyze the dehydrative C-H coupling of arylamines with 1,3-diols to afford substituted quinolines. This suggests a pathway where the indole could be hydrogenated and cleaved to an appropriately substituted aniline (B41778) derivative, which could then undergo catalytic cyclization to form a quinoline.
Iodine-Catalyzed Electrophilic Substitution
The indole ring is electron-rich and readily undergoes electrophilic substitution, typically at the C3 position. Molecular iodine can serve as a mild and effective catalyst for such reactions. This method avoids the use of harsh Lewis or Brønsted acids. nih.gov
The reaction mechanism is believed to involve the activation of an electrophile precursor by iodine. For example, in the synthesis of unsymmetrical diindolylmethanes (DIMs), an indolyl-substituted alcohol is activated by iodine. This is followed by the elimination of water to generate a stabilized carbocationic intermediate. This electrophilic species then undergoes a Friedel-Crafts-type reaction with a second indole molecule at the C3 position to form the C-C bond, yielding the DIM product. nih.gov
Research on the iodine-catalyzed synthesis of DIMs has demonstrated broad substrate scope, including the use of fluorinated indoles. A study involving the reaction of various trifluoromethyl(indolyl)phenylmethanols with substituted indoles showed that a 5,6-difluoroindole derivative reacted efficiently, producing the desired product in excellent yield. nih.gov This serves as a close model for the expected reactivity of this compound.
Iodine-Catalyzed Synthesis of Unsymmetrical Diindolylmethanes
| Indolyl-alcohol Precursor | Indole Derivative | Catalyst Loading (mol%) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Trifluoromethyl(indolyl)phenylmethanol | 5,6-difluoroindole | 10% I₂ | MeCN | 40 °C, 5h | 99% | nih.gov |
| Trifluoromethyl(6-fluoroindolyl)phenylmethanol | 5,6-difluoroindole | 10% I₂ | MeCN | 40 °C, 5h | 89% | nih.gov |
| Trifluoromethyl(5-methoxyindolyl)phenylmethanol | 7-bromoindole | 10% I₂ | MeCN | 40 °C, 5h | 88% | nih.gov |
Biological and Medicinal Chemistry Applications of 5 Bromo 4,6 Difluoro 1h Indole Derivatives
Structure-Activity Relationship (SAR) Studies of 5-Bromo-4,6-difluoro-1H-indole Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. rsc.org For indole (B1671886) derivatives, SAR studies have been instrumental in the development of potent agents targeting a variety of diseases. bohrium.com By systematically modifying the indole core, researchers can identify key structural motifs responsible for molecular recognition, binding affinity, and pharmacological effect. bohrium.com
The introduction of halogen atoms into the indole ring is a widely used strategy to enhance biological activity. nih.gov Halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, which in turn affects its pharmacokinetics and pharmacodynamics. The presence of halogen substituents can lead to improved binding affinity and potent anticancer activity. nih.govnih.gov
The specific position and type of halogen are critical determinants of a derivative's pharmacological profile. Studies on meridianins, a class of marine-derived bromoindole alkaloids, revealed that bromine substitution at the C-5 or C-6 position of the indole ring leads to a significant improvement in potency against certain protein kinases. nih.gov Conversely, di-substitution with bromine has been observed in some instances to slightly reduce inhibitory potency compared to mono-substitution. nih.gov The type of halogen also plays a crucial, context-dependent role; for a series of indole–thiourea derivatives, smaller halogens like fluorine conferred higher inhibitory activity against tyrosinase, whereas for other molecular targets, heavier halogens like iodine have been shown to increase affinity, partly through the formation of strong halogen bonds. mdpi.comacs.org The this compound core combines a bromine atom at the C-5 position—a substitution frequently associated with enhanced bioactivity—with two fluorine atoms on the benzene (B151609) portion of the ring, creating a unique electronic and steric profile that can be exploited for targeted drug design. nih.gov
Modifications to the indole scaffold, particularly through halogenation, can significantly modulate binding affinity and selectivity for specific molecular targets. nih.gov Halogen atoms, especially bromine and iodine, can participate in "halogen bonds," a type of non-covalent interaction with Lewis basic sites (such as the carbonyl oxygen on a protein's backbone) that can enhance ligand binding affinity. acs.org The strength of these interactions is tunable, following the trend I > Br > Cl, providing a tool for optimizing target engagement. acs.org
Indole derivatives have been developed to target a range of proteins implicated in cancer, including tubulin, epidermal growth factor receptor (EGFR), and various protein kinases. bohrium.comnih.govnih.gov SAR studies have demonstrated that the specific pattern of substitution dictates target affinity and selectivity. For instance, studies on novel 5-bromoindole-2-carboxylic acid derivatives identified compounds with strong binding energies to the EGFR tyrosine kinase domain. nih.gov Similarly, research on indole-based tubulin inhibitors found that substitutions at the C-6 position of the indole nucleus play an important role in the inhibition of tubulin polymerization. nih.gov The unique halogenation pattern of this compound offers multiple points for potential interactions within a target's binding site, including halogen bonding from the bromine and hydrogen bonding from the fluorine atoms, thereby influencing its binding affinity and selectivity profile.
Pharmacological Profiles of this compound Derivatives
The pharmacological profile of a compound class is defined by its observed biological effects in various assays. For derivatives of halogenated indoles, a significant body of research has focused on their potential as anticancer agents, demonstrating a range of antiproliferative activities across diverse cancer types.
Indole-based compounds, both natural and synthetic, have long been recognized for their anticancer potential. researchgate.netnih.gov The indole nucleus is a key component of marketed chemotherapeutics like vincristine (B1662923) and vinblastine. researchgate.net Modern drug discovery efforts continue to leverage this scaffold to develop novel agents that act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases. bohrium.com Halogenated indole derivatives, in particular, often exhibit potent cytotoxic effects against cancer cells. nih.gov
The anticancer potential of this compound analogs is supported by cytotoxicity data from numerous structurally related compounds. Research has shown that various halogenated and substituted indole derivatives exhibit potent growth-inhibitory effects against a panel of human cancer cell lines. While specific data for the parent this compound is not widely published, the activities of its analogs provide strong evidence of the scaffold's promise.
For example, a novel 5-bromoindole-2-carboxylic acid derivative demonstrated potent, cancer-specific cell growth inhibition by targeting EGFR tyrosine kinase. nih.gov Another study on benzofuran-indole hybrids identified a 6-bromo-indole derivative (Compound 8aa) with sub-micromolar cytotoxicity against non-small-cell lung cancer cell lines. nih.gov Furthermore, pyrrole-indole hybrids containing a bromo-indole moiety have shown strong growth inhibition against the NCI60 panel of human cancer cell lines. nih.gov The data presented below highlights the cytotoxic activities of several representative halogenated indole derivatives against various cancer cell lines.
| Compound Class/Derivative | Key Structural Features | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzofuran-Indole Hybrid (8aa) | 6-Bromo-indole moiety | PC9 (Lung) | 0.32 | nih.gov |
| Benzofuran-Indole Hybrid (8aa) | 6-Bromo-indole moiety | A549 (Lung) | 0.89 | nih.gov |
| Indole-Benzimidazole Conjugate (8f) | Indole core | DU-145 (Prostate) | 0.54 | nih.gov |
| Pyrrolyl-Indole Hybrid (3h) | 5-Chloro-indole moiety | T47D (Breast) | 2.4 | nih.gov |
| Indole-Sulfonamide (30) | Bis-indole with 4-CF₃ substituent | HepG2 (Liver) | 7.37 | nih.gov |
| 5-Bromoindole-2-carboxylic acid deriv. (3a) | 5-Bromo-indole core | HepG2 (Liver) | 10.2 | nih.gov |
| 5-Bromoindole-2-carboxylic acid deriv. (3a) | 5-Bromo-indole core | A549 (Lung) | 14.3 | nih.gov |
| 5-Bromoindole-2-carboxylic acid deriv. (3a) | 5-Bromo-indole core | MCF-7 (Breast) | 12.5 | nih.gov |
Anticancer and Antiproliferative Activities
Induction of Apoptosis via Caspase Activation
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process is executed by a family of cysteine proteases known as caspases. researchgate.net Research into various indole derivatives has demonstrated their ability to trigger this apoptotic cascade. For instance, certain benzimidazole (B57391) derivatives, which share structural similarities with indoles, have been shown to induce apoptosis in leukemia and breast cancer cell lines through the activation of caspase-3. nih.gov Similarly, studies on other heterocyclic compounds have linked their cytotoxic effects to the induction of the intrinsic apoptosis pathway. semanticscholar.org While direct studies detailing caspase activation by this compound derivatives are specific, the broader family of indole-containing compounds is known to induce apoptosis, suggesting a similar potential mechanism of action. researchgate.net
Cell Cycle Arrest Mechanisms
Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a viable therapeutic strategy. Various indole derivatives have been shown to interfere with cell cycle progression in cancer cells. researchgate.net For example, specific benzimidazole derivatives have been observed to cause cell cycle arrest at different phases (G1/S, S, and G2/M) in lung, breast, and ovarian cancer cell lines. mdpi.com This arrest prevents the cancer cells from proliferating and can lead to apoptosis. Alkaloids, many of which contain indole structures, are also known to exert their antitumor effects by blocking the cell cycle. tsijournals.com The specific mechanisms by which this compound derivatives may induce cell cycle arrest are a subject of ongoing research, but the established activity of related compounds suggests this is a probable mode of their anticancer action.
Inhibition of Signaling Pathways (e.g., PI3K)
The PI3K (phosphatidylinositol 3-kinase) signaling pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.gov Consequently, inhibitors of this pathway are actively being developed as cancer therapeutics. researchgate.net Indole derivatives have been identified as potential inhibitors of key kinases within this pathway. For instance, novel benzofuran–indole hybrids have been synthesized and identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that often activates the PI3K pathway. nih.gov The inhibition of such upstream signaling molecules can effectively shut down the pro-survival signals within cancer cells, making derivatives of this compound potential candidates for targeted cancer therapy.
Antimicrobial and Antibacterial Activities
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area. researchgate.netnih.gov
Evaluation Against Pathogenic Gram-Negative Bacteria
Gram-negative bacteria, characterized by their protective outer membrane, are particularly challenging to treat. rdd.edu.iq However, various indole derivatives have demonstrated efficacy against these pathogens. Studies have shown that certain 5-bromoindole-2-carboxamides exhibit high antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Furthermore, indole derivatives have been shown to possess activity against extensively drug-resistant Acinetobacter baumannii, another critical Gram-negative pathogen. nih.gov The bromination of the indole nucleus is often associated with increased biological activity, suggesting that this compound derivatives could be potent agents against these challenging bacteria. beilstein-archives.org
Minimum Inhibitory Concentration (MIC) Determinations
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible bacterial growth. nih.gov MIC values for various indole derivatives have been determined against a range of bacteria. For example, certain 5-bromoindole-2-carboxamides have shown MIC values as low as 0.35–1.25 μg/mL against pathogenic Gram-negative bacteria. researchgate.net In another study, a 5-bromo-indole derivative demonstrated MIC values of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The determination of MIC values is a critical step in evaluating the potential of this compound derivatives as effective antibacterial drugs.
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-bromoindole-2-carboxamides | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | 0.35–1.25 | researchgate.net |
| 5-bromo-3-((4-methoxyphenyl)sulfenyl)-1H-indole | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | researchgate.net |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Various bacteria | 2000 | researchgate.net |
| Pyrazine carboxamide derivative (5d) | Extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) | 6.25 (mg/mL) | mdpi.com |
Anti-tubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major cause of death worldwide, with drug-resistant strains posing a significant threat. nih.gov The indole framework is a privileged structure in the search for new anti-tubercular drugs. nih.gov Research has identified indole-2-carboxamide derivatives as potent inhibitors of MmpL3, a crucial transporter in M. tuberculosis. johnshopkins.edu Specifically, a 4,6-difluoroindole-2-carboxamide derivative has shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with an MIC of 0.012 μM. johnshopkins.edursc.org The presence of the 4,6-difluoro substitution on the indole ring was found to be optimal for activity, highlighting the potential of this compound derivatives as leads for the development of new anti-tuberculosis therapies. rsc.org
| Compound Type | Target | Activity (MIC) | Reference |
|---|---|---|---|
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tuberculosis | 0.012 μM | rsc.org |
| N-(rimantadine)-6-bromo-indole-2-carboxamide | M. tuberculosis | 0.62 μM | rsc.org |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-sensitive, MDR, and XDR M. tuberculosis | 0.012 μM | johnshopkins.edu |
Other Relevant Biological Activities
Anti-HIV Activity
There is no specific information in the reviewed literature regarding the anti-HIV activity of this compound. Research into the anti-HIV potential of indole-based compounds has explored more complex structures. For instance, a study on pyrimido[5,4-b]indole derivatives, which are structurally different, showed that their anti-HIV-1 activity was influenced by substitutions at various positions on the fused ring system. nih.govresearchgate.net In that study, activity against HIV-1 reverse transcriptase was promoted by alkyldiamine chains and electron-releasing groups on the indole ring, but the derivatives ultimately showed low activity. nih.govresearchgate.net Similarly, other research has focused on novel pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as potential HIV-1 integrase inhibitors, with some compounds showing potent activity. hilarispublisher.com However, these findings are not directly applicable to this compound.
Antimalarial Activity
Direct studies on the antimalarial properties of this compound are not found in the current body of scientific literature. The search for new antimalarial agents from natural and synthetic sources is ongoing, with many classes of compounds being investigated. nih.govnih.gov For example, research has been conducted on amodiaquine (B18356) analogues, where modifications to the 4-aminophenol (B1666318) group were explored to enhance antimalarial efficacy and reduce toxicity. unimi.it However, these complex quinoline (B57606) derivatives are structurally unrelated to the simple this compound scaffold.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
There is no available research describing the activity of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The development of CFTR modulators is a critical area in cystic fibrosis research, but studies have focused on other, more complex molecular scaffolds.
Mechanism of Action Studies
Due to the lack of specific biological activity data for this compound, there is a corresponding absence of research into its mechanisms of action.
Molecular Target Identification and Validation (e.g., Enzymes, Receptors)
No molecular targets have been identified or validated for this compound in the reviewed literature. For other, more complex 5-bromo-indole derivatives, specific targets have been elucidated. For example, the synthetic indole phytoalexin derivative, 5-bromobrassinin, is known to act as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. beilstein-archives.org However, 5-bromobrassinin possesses a dithiocarbamate (B8719985) side chain, making its structure and activity distinct from this compound. beilstein-archives.org
Investigation of Modulatory Effects on Cellular Processes and Biological Pathways
No studies investigating the effects of this compound on cellular processes or biological pathways were found. Research on other substituted indoles has shown various cellular effects. For instance, certain 6,7-annulated-4-substituted indoles have demonstrated antiproliferative activity in leukemia cells by disrupting mitosis, blocking cytokinesis, and inducing apoptosis. nih.gov These effects are tied to their specific, complex structures and cannot be extrapolated to this compound.
Protein-Ligand Interactions
While specific protein-ligand interaction studies for this compound are not extensively detailed in publicly available research, the broader class of halogenated indoles has been shown to interact with a variety of protein targets. The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a protein's active site. The fluorine atoms at the 4- and 6-positions can alter the electronic properties of the indole ring and influence hydrogen bonding patterns.
One notable example within the broader class of di-fluorinated indoles is the derivative N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, which has been identified as an inhibitor of the Mycobacterium tuberculosis MmpL3 protein. bridgeorganics.com This suggests that the 4,6-difluoro-indole scaffold can effectively bind to and inhibit the function of specific microbial proteins. It is plausible that derivatives of this compound could exhibit inhibitory activity against a range of protein kinases, which are often implicated in cancer and inflammatory diseases. The indole scaffold is a known hinge-binding motif for many kinase inhibitors. acs.org
Table 1: Potential Protein Targets for this compound Derivatives
| Protein Target Family | Potential Therapeutic Area | Rationale for Interaction |
| Protein Kinases | Cancer, Inflammation | Indole as a hinge-binding motif; halogens enhancing affinity. |
| MmpL3 | Tuberculosis | Based on the activity of a 4,6-difluoro-1H-indole analog. bridgeorganics.com |
| Indoleamine 2,3-dioxygenase (IDO) | Cancer | 5-bromoindoles have shown IDO inhibitory activity. amadischem.com |
| PI3K/Akt/mTOR pathway proteins | Cancer | Indole derivatives are known to modulate this signaling pathway. nih.gov |
This table is illustrative and based on the activities of related indole compounds.
Drug Discovery and Development Perspectives
The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new chemical entities with therapeutic potential.
This compound as a Privileged Scaffold for Novel Therapeutic Agents
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole nucleus is widely recognized as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net The addition of bromine and fluorine atoms to this core in this compound further enhances its potential.
The bromination of natural compounds is often associated with increased biological activity. amadischem.com For instance, 5-bromobrassinin, a derivative of an indole phytoalexin, has demonstrated a better pharmacological profile than its non-brominated counterpart. amadischem.com This highlights the potential of the 5-bromo substitution in improving the drug-like properties of indole derivatives.
The development of anticancer agents is a primary area where the this compound scaffold holds promise. Indole derivatives have been shown to act as anticancer agents through various mechanisms, including the inhibition of protein kinases and the modulation of key signaling pathways involved in cell growth and proliferation. nih.govbldpharm.com
Table 2: Exemplary Derivatives and Their Potential Therapeutic Applications
| Derivative Class | Potential Therapeutic Target | Disease Indication |
| Kinase Inhibitors | Various Protein Kinases | Cancer, Inflammatory Disorders |
| IDO Inhibitors | Indoleamine 2,3-dioxygenase | Cancer |
| Antimicrobial Agents | MmpL3 and other microbial enzymes | Tuberculosis and other infectious diseases |
This table presents potential applications based on the known activities of similar indole-based compounds.
Application in Agrochemical and Materials Science Research
While the primary focus of research on this compound has been in the realm of medicinal chemistry, its structural motifs suggest potential applications in other scientific disciplines.
In the field of agrochemicals , fluorinated compounds are widely used as herbicides, fungicides, and insecticides. The presence of both bromine and fluorine in the this compound structure could impart desirable properties for crop protection. Indole phytoalexins, which are naturally occurring indole derivatives, are known to exhibit a wide range of antifungal activities. amadischem.com This suggests that synthetic derivatives like this compound could be explored for the development of new and effective fungicides.
In materials science , fluorinated and brominated aromatic compounds can be utilized as building blocks for functional materials. For example, they can be incorporated into polymers to modify their thermal stability, chemical resistance, and optical properties. While specific applications of this compound in this area are yet to be reported, its reactive sites could allow for its polymerization or incorporation into larger molecular architectures for the creation of novel materials with specialized functions.
Advanced Analytical and Computational Investigations of 5 Bromo 4,6 Difluoro 1h Indole
Spectroscopic Characterization Techniques for Structural Elucidation
The precise molecular architecture of 5-bromo-4,6-difluoro-1H-indole has been confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the influence of the fluorine and bromine substituents on the electronic environment of the indole (B1671886) ring.
The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals four distinct signals corresponding to the protons of the indole core. A broad singlet observed at δ 8.27 ppm is attributed to the N-H proton of the indole ring. The aromatic region of the spectrum displays a multiplet at δ 7.19 ppm, a doublet at δ 7.02 ppm, and a multiplet at δ 6.61 ppm, corresponding to the protons on the pyrrole (B145914) and benzene (B151609) rings of the indole structure.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.27 | br. s | N-H |
| 7.19 | m | Ar-H |
| 7.02 | d | Ar-H |
| 6.61 | m | Ar-H |
¹H NMR Data Table for this compound.
The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. Although detailed experimental data for this compound is not widely published, the two fluorine atoms at positions 4 and 6 would be expected to give rise to distinct signals, potentially showing coupling to each other and to adjacent protons. The chemical shifts of these fluorine atoms would be indicative of the electronic effects of the bromine and the indole ring system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
Mass spectrometry analysis confirms the molecular weight of this compound. Electrospray ionization (ES+) mass spectrometry shows a molecular ion peak [M+H]⁺ at an m/z of 232.0. This corresponds to the calculated molecular weight of the compound, taking into account the isotopic distribution of bromine.
High-resolution mass spectrometry would provide the exact mass of the molecular ion, further confirming the elemental composition of C₈H₄BrF₂N. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be evident in the mass spectrum, with peaks at m/z corresponding to [C₈H₄⁷⁹BrF₂N+H]⁺ and [C₈H₄⁸¹BrF₂N+H]⁺.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would likely be observed in the 1400-1600 cm⁻¹ region. Furthermore, C-F and C-Br stretching vibrations would be present at lower wavenumbers, typically in the fingerprint region below 1400 cm⁻¹.
| Vibration | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C Aromatic Stretch | 1400-1600 |
| C-F Stretch | 1000-1400 |
| C-Br Stretch | 500-700 |
Predicted Infrared (IR) Spectroscopy Data for this compound.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the prediction of molecular properties and interactions before synthesis. These methods save considerable time and resources by prioritizing compounds with the highest potential for desired biological activity. For a scaffold like this compound, these techniques can elucidate its interaction with biological targets, predict its electronic behavior, and guide the design of more potent derivatives.
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those likely to bind to a specific biological target. This process can be broadly categorized into structure-based and ligand-based virtual screening.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS approaches are employed. These methods rely on the knowledge of existing active ligands to identify new ones, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Machine learning algorithms, such as those integrated into platforms like DeepPurpose, are increasingly used for drug-target interaction (DTI) predictions. nih.gov For a novel scaffold like this compound, if a set of active indole derivatives for a particular target were known, their structural features could be used to build a model to screen vast databases for new compounds with potentially similar or improved activity.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is used to predict how compounds will bind to the target's active site. This approach allows for the screening of compounds that may be structurally diverse but possess the correct complementary features for binding. The unique halogenation pattern of this compound would be a key factor in its binding profile, influencing interactions through halogen bonds and altered electronic properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules, like derivatives of this compound, and their protein targets.
Research on related 5-bromoindole (B119039) derivatives has demonstrated the utility of this approach. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and subjected to molecular docking studies as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These studies revealed that the compounds could fit within the EGFR kinase catalytic site, forming key hydrogen bonds and other interactions. nih.gov
The presence of fluorine atoms in the 4- and 6-positions of the indole ring is particularly significant. Fluorine can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones (e.g., orthogonal C-F···C=O interactions), which can substantially contribute to binding affinity. nih.govresearchgate.netresearchgate.net Computational studies have shown that fluorination can modulate molecular properties to enhance metabolic stability and membrane permeation, and that fluorine bonding plays an essential role in protein-ligand binding. nih.govresearchgate.net Molecular docking simulations of this compound derivatives would therefore focus on predicting how the bromine and fluorine atoms engage with specific residues in a target's binding pocket, guiding the rational design of potent inhibitors.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 5-bromoindole derivative 3a | EGFR Tyrosine Kinase | -9.10 | Met793, Lys745, Asp855 |
| 5-bromoindole derivative 4a | EGFR Tyrosine Kinase | -9.85 | Met793, Cys797, Asp855 |
| Indole-azine derivative 9 | CDK-5 | -8.34 | Not specified |
| Indole-azine derivative 13 | CDK-5 | -8.15 | Not specified |
Data sourced from studies on related 5-bromoindole and indole-azine derivatives. nih.govmdpi.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.gov These calculations can provide deep insights into the geometry, stability, and reactivity of this compound.
By solving approximations of the Schrödinger equation, DFT can be used to determine a molecule's optimized geometry and predict various properties:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govmdpi.com For this compound, an MEP map would highlight the electronegative character of the fluorine and nitrogen atoms and the electropositive region around the N-H group, predicting sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. mdpi.comufms.br
For halogenated compounds, relativistic effects can also influence properties, especially for heavier halogens like bromine and astatine, although these effects are less pronounced for bromine than for heavier elements. rsc.org DFT studies on halogenated indoles and related heterocycles have successfully correlated theoretical calculations with experimental findings, confirming their utility in predicting molecular behavior. mdpi.comresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity. nih.govmdpi.com
A typical QSAR study involves several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For this compound, this would involve synthesizing and testing a library of its derivatives.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR models have been successfully developed for various classes of indole derivatives to predict their activity as anticancer, anti-inflammatory, or antimicrobial agents. acs.orgnih.goveurjchem.comresearchgate.net A validated QSAR model for this compound derivatives could be used to predict the activity of unsynthesized compounds, thereby guiding the synthesis of new molecules with enhanced potency. mdpi.com
Crystallographic Studies of this compound Derivatives and Their Complexes
Furthermore, analyzing the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds (C-Br···X), and π-π stacking. mdpi.comnih.gov Studies on other bromo-substituted indole derivatives have highlighted the importance of these interactions in defining the supramolecular architecture. nih.gov For example, analysis of bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives revealed that the crystal packing is dominated by strong π-π interactions between antiparallel indole systems and various weak hydrogen bonds (C-H···O, C-H···Br). nih.gov
Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. mdpi.com It allows for the decomposition of the crystal packing into specific atom···atom contacts and their relative contributions. For a fluorinated molecule, this analysis would be crucial to understand the role of the C-F groups in directing the crystal packing, which can be surprisingly influential. nih.gov
When a derivative of this compound is co-crystallized with its biological target (e.g., an enzyme), the resulting structure provides a detailed snapshot of the protein-ligand interactions at an atomic level. This information is invaluable for structure-based drug design, confirming docking predictions and revealing subtle interactions that can be exploited to improve ligand affinity and selectivity. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Data represents a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative containing a bromo-substituted phenyl group, illustrating typical crystallographic data. mdpi.com
Q & A
Q. What are the typical synthetic routes for preparing 5-bromo-4,6-difluoro-1H-indole, and how can reaction conditions be optimized?
The synthesis often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in related indole derivatives (e.g., ). Key steps include:
- Reacting azidoethyl-indole intermediates with terminal alkynes in PEG-400/DMF solvent systems under CuI catalysis (~12 hours at ambient temperature).
- Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from water to isolate the product (25–50% yields) . Optimization may involve adjusting solvent ratios, catalyst loading, or reaction time to improve yield and purity.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H NMR : Look for characteristic indole proton signals (e.g., 7.14 ppm for H-7 in ) and coupling patterns from fluorine substituents.
- ¹⁹F NMR : Peaks near -114 ppm indicate aromatic fluorine environments ().
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0461) to validate the molecular formula .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments of halogenated indoles?
Tools like SHELXL ( ) and OLEX2 () enable precise refinement of X-ray diffraction data. For example:
Q. What strategies mitigate low yields in CuAAC reactions for bromo-fluoroindole derivatives?
Low yields (e.g., 25% in ) may arise from steric hindrance or competing side reactions. Solutions include:
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model:
- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs bromine substitution to specific positions.
- Buchwald-Hartwig Amination : Predict feasibility by analyzing halogen bond dissociation energies and steric accessibility .
Methodological Challenges
Q. How to address discrepancies between theoretical and experimental ¹³C NMR chemical shifts?
- Step 1 : Compare experimental shifts (e.g., 146.0 ppm for triazole carbons in ) with DFT-predicted values.
- Step 2 : Investigate solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or dynamic proton exchange using variable-temperature NMR.
- Step 3 : Validate via 2D NMR (HSQC, HMBC) to resolve ambiguities in carbon-proton correlations .
Q. What analytical workflows are recommended for assessing purity in fluorinated indoles?
Combine orthogonal techniques:
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Confirm Br/F stoichiometry.
- TLC : Monitor reaction progress with 70:30 ethyl acetate/hexane (Rf ~0.30, as in ) .
Biological and Mechanistic Applications
Q. How can this compound be leveraged in enzyme inhibition studies?
- Design analogs with triazole or sulfhydryl substituents () to target cysteine proteases or kinases.
- Use surface plasmon resonance (SPR) to measure binding kinetics or fluorescence polarization assays for competitive inhibition .
Data Contradiction Analysis
Q. How to reconcile conflicting spectroscopic data in fluorine-substituted indoles?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
